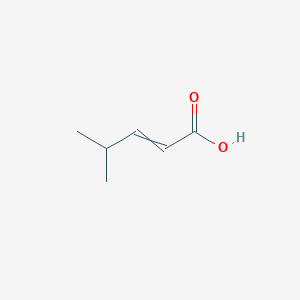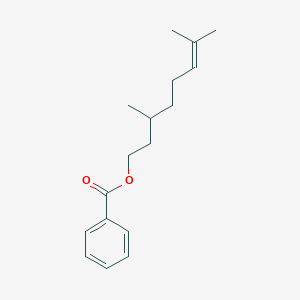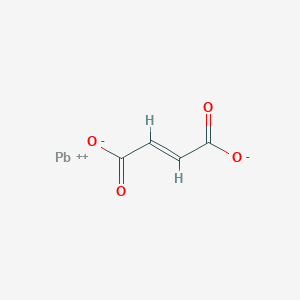
Ethyl 4-(4-aminophenyl)butanoate
Übersicht
Beschreibung
Ethyl 4-(4-aminophenyl)butanoate, also known as ethyl 4-(p-aminophenyl)butyrate, is a compound used in scientific research for its potential therapeutic properties. It is a derivative of gamma-aminobutyric acid (GABA) and has been shown to have an impact on GABA receptors in the brain. In
Wirkmechanismus
The mechanism of action of Ethyl 4-(4-aminophenyl)butanoate 4-(4-aminophenyl)butanoate involves its interaction with GABA receptors in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of neurons in the brain. Ethyl 4-(4-aminophenyl)butanoate has been shown to enhance the activity of GABA receptors, which can lead to a reduction in anxiety, improved sleep, and a decrease in seizures.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 4-(4-aminophenyl)butanoate 4-(4-aminophenyl)butanoate are related to its impact on GABA receptors in the brain. The compound has been shown to increase the activity of GABA receptors, which can lead to a reduction in anxiety, improved sleep, and a decrease in seizures. In addition, the compound has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 4-(4-aminophenyl)butanoate 4-(4-aminophenyl)butanoate in lab experiments include its potential therapeutic properties and its ability to interact with GABA receptors in the brain. However, the limitations of using the compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 4-(4-aminophenyl)butanoate 4-(4-aminophenyl)butanoate. One direction is to further investigate its potential therapeutic properties in the treatment of anxiety disorders, epilepsy, and sleep disorders. Another direction is to explore its potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential toxicity.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-aminophenyl)butanoate has been studied for its potential therapeutic properties in a variety of scientific research applications. It has been shown to have an impact on GABA receptors in the brain, which are involved in the regulation of anxiety, sleep, and seizures. The compound has been studied for its potential use in the treatment of anxiety disorders, epilepsy, and sleep disorders.
Eigenschaften
CAS-Nummer |
15116-32-2 |
|---|---|
Produktname |
Ethyl 4-(4-aminophenyl)butanoate |
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
ethyl 4-(4-aminophenyl)butanoate |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5,13H2,1H3 |
InChI-Schlüssel |
LQQLBFZHJXGMCR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)N |
Kanonische SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)N |
Synonyme |
ETHYL 4-(4-AMINOPHENYL)BUTANOATE |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














